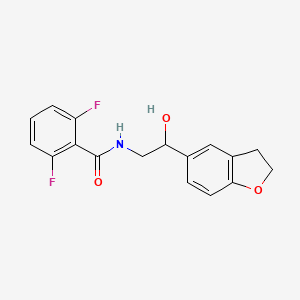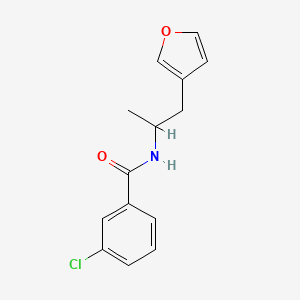
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone (CHCE) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents, making it an ideal choice for laboratory experiments. CHCE has a wide range of biochemical and physiological effects, making it an attractive compound for further research.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis Applications
The compound's application in the enantioselective synthesis of chiral intermediates, such as in the production of antifungal agents like Miconazole, highlights its significance. A study demonstrated the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, into a chiral alcohol with high stereoselectivity by a newly isolated Acinetobacter sp., showcasing a novel biocatalytic route for producing valuable chiral intermediates for drug synthesis (Miao, Liu, He, & Wang, 2019).
Agricultural Fungicide Synthesis
Another research application involves the synthesis of prothioconazole, an agricultural fungicide, from 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a process that includes the nucleophilic substitution of a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone. This synthesis process is optimized for industrial application, emphasizing high yield and facile preparation under mild conditions (Ji, Niu, Liu, Wang, & Dai, 2017).
Charge-Transfer Complex Formations
Further applications are seen in the formation of charge-transfer complexes with π-acceptors. The synthesis and structural characterization of dimeric carbazole derivatives, such as 1,n-bis(3,6-diethylcarbazol-9-yl)alkanes, demonstrate the compound's role in creating materials with potential electronic applications, including in molecular electronics and photonics. The study of these complexes' thermodynamics offers insights into their potential utility in designing novel materials (Asker & Filiz, 2013).
Antibacterial and Antifungal Activities
The compound's derivatives have been evaluated for their biological activities, such as antibacterial and antifungal properties. For instance, the synthesis of novel Schiff bases from related compounds and their subsequent evaluation against various pathogens demonstrates the potential of these derivatives in developing new antimicrobial agents (Patel, Patel, Chaudhari, & Sen, 2011).
Eigenschaften
IUPAC Name |
2-chloro-1-(1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUBJIBDIIBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2C(=O)CCl)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydro-carbazol-9-yl)-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B2676281.png)
![2,4-Dimethyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2676284.png)
![Methyl 2-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2676286.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2676288.png)

![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)
![N-(1-cyanocycloheptyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2676292.png)
![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2676294.png)
![1,2,5-Dithiazepan-5-yl-[4-(triazol-1-ylmethyl)phenyl]methanone](/img/structure/B2676296.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2676299.png)
![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2676300.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)